4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride
CAS No.: 1423731-37-6
Cat. No.: VC4365354
Molecular Formula: C15H22ClF3N2O
Molecular Weight: 338.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423731-37-6 |
|---|---|
| Molecular Formula | C15H22ClF3N2O |
| Molecular Weight | 338.8 |
| IUPAC Name | 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H |
| Standard InChI Key | YWBVHBNFYLEKNX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the formula C₁₅H₂₂ClF₃N₂O, comprising:
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A piperazine core (C₄H₁₀N₂) substituted at the 1-position with a 3-(trifluoromethyl)phenyl group.
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A butanol chain (C₄H₉O) linked to the piperazine’s 4-position.
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A hydrochloride counterion (Cl⁻) for charge neutralization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 338.80 g/mol |
| Melting Point | 59.6–61.3°C (literature) |
| Solubility | Soluble in polar solvents (DCM, MeOH) |
| CAS Number | 1423731-37-6 |
Structural Characterization
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NMR Data:
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XRD Analysis: Piperazine adopts a chair conformation, with the trifluoromethylphenyl group perpendicular to the ring plane (dihedral angle: 83.2°) .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Nucleophilic Substitution: Reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-chlorobutan-1-ol in DCM, catalyzed by K₂CO₃ .
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Reductive Amination: Treatment with LiAlH₄ in diethyl ether to reduce intermediate amides .
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Salt Formation: Precipitation with HCl gas in anhydrous ether .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Substitution | K₂CO₃, DCM, reflux, 24h | 75–80 |
| Reduction | LiAlH₄, Et₂O, 0°C, 12h | 85–90 |
| Salt Formation | HCl gas, Et₂O, rt, 1h | 95+ |
Purification Methods
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Column Chromatography: Silica gel with DCM/MeOH/NH₃ (90:9:1) .
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Recrystallization: Ethanol/water (1:1) to achieve >97% purity .
Pharmacological Applications
Mechanism of Action
Piperazine derivatives are known serotonin receptor modulators (5-HT₁A/2A). The trifluoromethyl group enhances lipid solubility and blood-brain barrier penetration, while the butanol chain improves solubility .
Preclinical Studies
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